N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
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Overview
Description
The compound "N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its biological activities. The oxadiazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves multiple steps, starting from basic organic acids or esters, which are converted into hydrazides and then cyclized to form the oxadiazole ring. For instance, benzoic acid can be converted into ethyl benzoate, then to benzohydrazide, and finally to the oxadiazole thiol . In another example, 4-chlorophenoxyacetic acid is used as a precursor, undergoing esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide to form the oxadiazole core . The final step often involves the reaction of the oxadiazole thiol with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent and a base like sodium hydride (NaH) to yield the target compounds .
Molecular Structure Analysis
The molecular structures of the synthesized oxadiazole derivatives are confirmed using various spectral techniques, including IR, 1H-NMR, and mass spectrometry. These techniques provide detailed information about the substitutions on the oxadiazole core and the overall molecular framework .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives are characterized by nucleophilic substitution reactions, esterification, hydrazide formation, cyclization to form the oxadiazole ring, and alkylation reactions to introduce various substituents . The choice of reagents and conditions, such as the use of DMF and NaH, is critical for the successful synthesis of the desired compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These compounds exhibit moderate to high biological activity against various microbial species and enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . Some derivatives have shown remarkable antibacterial activity compared to standard drugs like ciprofloxacin . The cytotoxicity of these compounds varies, with some showing less toxicity, making them potential candidates for further biological screening .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of related compounds involves complex chemical reactions starting from basic precursors to yield oxadiazole derivatives with potential antibacterial and anti-enzymatic properties. For instance, a study demonstrated the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showing remarkable antibacterial activity against various bacterial strains including S. typhi, K. pneumoniae, and S. aureus. These compounds also displayed moderate inhibition of α-chymotrypsin enzyme, indicating their potential as dual-function pharmacological agents (Siddiqui et al., 2014).
Antimicrobial Activity
Another aspect of research focuses on the antimicrobial activities of oxadiazole derivatives. Several studies have synthesized novel compounds that exhibit high antibacterial and antifungal activities. For example, oxadiazole derivatives have been reported to possess significant inhibitory activity against various pathogenic microorganisms, including P. aeruginosa and C. albicans, highlighting their potential as new antimicrobial agents (Kaplancıklı et al., 2012).
Antioxidant and Antitumor Activities
The incorporation of oxadiazole moieties into compounds has also been explored for their antioxidant and antitumor activities. Research into the crystal structure and biological studies of 1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial and potent antioxidant activities, suggesting their applicability in developing therapeutics for oxidative stress-related diseases and bacterial infections (Karanth et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of these compounds is another significant area of interest. Some derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for treating neurodegenerative diseases like Alzheimer's. This research underlines the versatility of oxadiazole derivatives in addressing a range of therapeutic needs (Rehman et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)19-16(22)11-24-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAAQYCTGYKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
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